![molecular formula C29H24N4O3S3 B383180 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 496027-87-3](/img/structure/B383180.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C29H24N4O3S3 and its molecular weight is 572.7g/mol. The purity is usually 95%.
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Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound’s structural characteristics, synthesis methods, and biological activities based on available research findings.
Structural Characteristics
The compound features a unique combination of a tetrahydro-cyclohepta[b]thiophene moiety and a thieno[2,3-d]pyrimidine derivative. Its molecular formula is C29H28N4O2S with a molecular weight of approximately 484.68 g/mol. The presence of multiple functional groups, including a cyano group and sulfanylacetamide linkage, suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydro-Cyclohepta[b]Thiophene : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : This can be accomplished using methods such as nucleophilic substitution.
- Synthesis of the Thieno[2,3-d]Pyrimidine Moiety : This involves cyclization reactions that incorporate furan derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the thiophene and pyrimidine components through a sulfanylacetamide linkage.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar thiophene derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : The structural complexity and presence of multiple reactive sites may allow for interactions with cancer-related pathways. Compounds like this have been studied for their ability to inhibit tumor growth in vitro.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory pathways in cellular models.
Antimicrobial Studies
A study conducted on related thiophene compounds found that they exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Research
In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific interactions with cellular receptors and enzymes involved in cancer progression are still under investigation but show promise for therapeutic applications.
Anti-inflammatory Mechanisms
Research has demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Compound A | Contains thiophene ring | Exhibits lower cytotoxicity |
Compound B | Substituted pyrimidine | Enhanced solubility in biological media |
Compound C | Cyano group present | Stronger antimicrobial activity |
The uniqueness of this compound lies in its intricate structure combining multiple reactive sites that may enhance its biological activity compared to simpler analogs.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S3/c1-17-12-13-22(36-17)21-15-37-27-25(21)28(35)33(18-8-4-2-5-9-18)29(32-27)38-16-24(34)31-26-20(14-30)19-10-6-3-7-11-23(19)39-26/h2,4-5,8-9,12-13,15H,3,6-7,10-11,16H2,1H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMVELWQHRKBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C#N)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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